2-tert-butylpyridine-N-oxide

NMR Spectroscopy Analytical Chemistry Steric Effects

2-tert-Butylpyridine-N-oxide (CAS 50548-35-1) belongs to the class of heteroaromatic N-oxides, specifically a pyridine N-oxide derivative bearing a bulky tert-butyl group at the ortho (2-) position. Its molecular formula is C9H13NO with a molecular weight of 151.21 g/mol.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 50548-35-1
Cat. No. B8574800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butylpyridine-N-oxide
CAS50548-35-1
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=[N+]1[O-]
InChIInChI=1S/C9H13NO/c1-9(2,3)8-6-4-5-7-10(8)11/h4-7H,1-3H3
InChIKeyAZYDEORDVBOMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylpyridine-N-oxide (CAS 50548-35-1) for Scientific Procurement: Class and Core Attributes


2-tert-Butylpyridine-N-oxide (CAS 50548-35-1) belongs to the class of heteroaromatic N-oxides, specifically a pyridine N-oxide derivative bearing a bulky tert-butyl group at the ortho (2-) position [1]. Its molecular formula is C9H13NO with a molecular weight of 151.21 g/mol [2]. This structural feature imparts pronounced steric hindrance around the N-oxide oxygen, which fundamentally alters its spectroscopic signature and Lewis basicity relative to less hindered or para-substituted analogs [1].

Procurement Risk: Why Generic Pyridine N-Oxides Cannot Replace 2-tert-Butylpyridine-N-oxide in Sterically Demanding Applications


The practice of substituting one pyridine N-oxide for another based solely on cost or availability introduces significant risk in research and industrial processes. The ortho-tert-butyl group in 2-tert-butylpyridine-N-oxide creates a unique steric environment that is not replicated by the unsubstituted pyridine N-oxide, the para-tert-butyl isomer, or even 2,6-dimethylpyridine N-oxide [1]. This steric bulk directly influences the compound's Lewis basicity, spectroscopic properties, and its ability to participate in directed ortho-metalation reactions [2]. Consequently, replacing it with a less hindered analog can lead to failed catalytic cycles, altered reaction regioselectivity, or misinterpreted spectroscopic data, undermining the validity of the entire experimental setup [3].

Quantitative Differentiation of 2-tert-Butylpyridine-N-oxide: Head-to-Head Evidence for Scientific Selection


NMR Spectroscopic Differentiation: Distinct 17O Chemical Shift Deshielding vs. 4-tert-Butyl Isomer

The steric bulk of the ortho-tert-butyl group in 2-tert-butylpyridine N-oxide causes a significant deshielding of the N-oxide oxygen nucleus compared to its 4-tert-butyl isomer, as measured by 17O NMR spectroscopy [1]. This provides a clear, quantifiable spectroscopic marker for identifying the ortho-substituted compound and confirms a fundamental electronic difference driven by steric inhibition of resonance.

NMR Spectroscopy Analytical Chemistry Steric Effects

Lewis Basicity Advantage: Elevated pKa vs. Organometallic-Substituted N-Oxides

2-tert-Butylpyridine N-oxide exhibits a higher pKa, and thus stronger Lewis basicity, compared to 4-substituted pyridine N-oxides bearing organosilicon or organogermanium groups [1]. This enhanced basicity is a direct consequence of the electron-donating nature of the tert-butyl group and its steric influence, making it a more effective ligand for Lewis acid activation in catalytic applications.

Coordination Chemistry Catalysis Acid-Base Chemistry

Synthetic Accessibility: High-Yield Preparation from Parent Pyridine

The compound can be reliably synthesized from the commercially available 2-tert-butylpyridine via standard oxidation protocols with a reported yield of 71.5% . This high yield, coupled with the straightforward nature of the oxidation, ensures that the compound is synthetically accessible for in-house preparation, reducing reliance on specialized custom synthesis for initial screening purposes.

Organic Synthesis Process Chemistry Method Development

Regioselective Functionalization: Ortho-Metallation Control vs. Non-Hindered N-Oxides

The presence of the ortho-tert-butyl group in pyridine N-oxides facilitates highly selective directed ortho-metallation (DoM) using Grignard reagents, enabling exclusive functionalization at the 2-position [1]. This contrasts with the behavior of less hindered N-oxides, which can suffer from competitive reactions at other ring positions or at the N-oxide oxygen itself. While specific quantitative yield comparisons for this exact substrate are sparse in the open literature, the established method for 2-substituted pyridine N-oxides highlights the steric control exerted by the tert-butyl group in dictating reaction outcome.

Synthetic Methodology C-H Activation Regioselectivity

High-Value Application Scenarios for 2-tert-Butylpyridine-N-oxide in Research and Development


NMR Spectroscopy and Analytical Chemistry: Calibration Standard for Sterically Hindered N-Oxides

Utilize 2-tert-butylpyridine N-oxide as a diagnostic standard in 17O NMR spectroscopy. Its characteristic +18 ppm deshielding relative to the 4-tert-butyl isomer [1] provides a reliable benchmark for quantifying steric effects in other heteroaromatic N-oxide systems and for confirming the identity of ortho-substituted products in reaction mixtures.

Lewis Base Catalysis: Activation of Lewis Acids in Asymmetric Synthesis

Employ 2-tert-butylpyridine N-oxide as a sterically defined Lewis base catalyst for the activation of chlorosilanes and other Lewis acids in enantioselective transformations. Its enhanced basicity compared to organometallic-substituted analogs [1] suggests it will be a more effective nucleophilic promoter in reactions such as the allylation of aldehydes or the opening of meso-epoxides.

Directed Ortho-Metallation (DoM): Key Intermediate for 2-Substituted Pyridines

Leverage 2-tert-butylpyridine N-oxide as a key intermediate in a directed ortho-metallation (DoM) sequence [1]. The ortho-tert-butyl group directs metalation exclusively to the 2-position, allowing for the regiospecific introduction of a wide range of electrophiles (e.g., alkyl, aryl, halogen) to construct valuable 2,6-disubstituted pyridine scaffolds for medicinal chemistry and ligand design.

Metal Complexation: Sterically Protected Ligand for Organometallic Chemistry

Use 2-tert-butylpyridine N-oxide as a monodentate O-donor ligand for the synthesis of sterically protected transition metal complexes. The bulky tert-butyl group shields the metal center, potentially preventing unwanted dimerization or decomposition pathways, and influences the redox properties of the resulting metal complexes [1], which is critical for catalyst stability in oxidation catalysis and small molecule activation.

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